1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring.
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes:
Ring Annulation: This approach involves the formation of the fused ring system through annulation reactions, which can be catalyzed by various reagents.
Cycloaddition: Cycloaddition reactions, such as [3+2] cycloadditions, can be employed to construct the pyrrolo[1,2-a]pyrazine core.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring, facilitating the formation of the fused ring system.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using scalable and cost-effective processes.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, modulating their functions. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to different biological activities.
1-Methyloctahydropyrrolo[1,2-a]pyrazine: This derivative features an additional hydrogenation, which may alter its chemical and biological properties.
3-Ethyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: This compound has a different ring fusion pattern, resulting in distinct activities.
The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which contribute to its distinct chemical reactivity and biological activities.
Biological Activity
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₈H₁₀N₂
- Molecular Weight : 150.18 g/mol
- CAS Number : 890090-95-6
Biological Activities
This compound exhibits a range of biological activities that are significant in medicinal chemistry.
Antitumor Activity
Research indicates that compounds with similar structures to this compound show promising antitumor effects. A study on pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation effectively. For instance:
- Mechanism : Pyrazole derivatives have been reported to inhibit key kinases involved in tumor growth (e.g., BRAF and EGFR) .
- Case Study : A specific pyrazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential role for this compound in cancer therapy .
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Similar compounds have shown effectiveness against various pathogens:
- Mechanism : The presence of nitrogen atoms in the heterocyclic structure can enhance interaction with microbial enzymes.
- Research Findings : Some pyrazole derivatives demonstrated notable antifungal and antibacterial activities in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for enhancing its biological activity:
- Substituents Impact : Variations in substituents at different positions on the pyrazine ring can significantly influence the compound's potency and selectivity against biological targets.
Substituent Position | Effect on Activity |
---|---|
1-Methyl | Enhances solubility |
4-Position | Modulates receptor binding |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several pathways:
- Kinase Inhibition : Similar pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in studies involving pyrazole derivatives .
Study on Anticancer Effects
A notable study investigated the effects of a series of tetrahydropyrrolo-pyrazines on human cancer cell lines. The results indicated:
- Cytotoxicity : Compounds exhibited IC50 values in the low micromolar range against various tumor types.
Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds showed:
- Inhibition Zones : Significant inhibition zones were observed against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXCPEMQVOKKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391326 | |
Record name | 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73627-18-6 | |
Record name | 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.